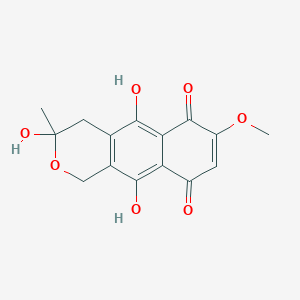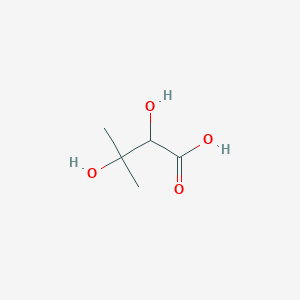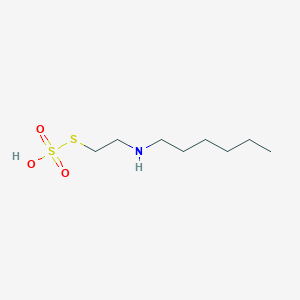
1-(2-Sulfosulfanylethylamino)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfosulfanylethylamino)hexane, also known as SIAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl-reactive compound that is commonly used as a cross-linking agent.
Mechanism Of Action
1-(2-Sulfosulfanylethylamino)hexane reacts with sulfhydryl groups on proteins and other biomolecules, forming covalent bonds that cross-link the molecules. This cross-linking can alter the structure and function of the biomolecules, leading to changes in their biochemical and physiological properties.
Biochemical And Physiological Effects
The cross-linking of biomolecules by 1-(2-Sulfosulfanylethylamino)hexane can have a variety of biochemical and physiological effects. For example, 1-(2-Sulfosulfanylethylamino)hexane has been shown to increase the stability and activity of enzymes, enhance the binding affinity of proteins, and alter the permeability of cell membranes. These effects can be used to study the function of biomolecules and to develop new therapeutic agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)hexane in lab experiments is its ability to cross-link biomolecules in a specific and controlled manner. This allows researchers to study the effects of cross-linking on specific biomolecules and to develop new tools for studying biomolecular interactions. However, 1-(2-Sulfosulfanylethylamino)hexane can also have non-specific effects on biomolecules, leading to unintended cross-linking and changes in their properties.
Future Directions
There are many potential future directions for the use of 1-(2-Sulfosulfanylethylamino)hexane in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on the cross-linking properties of 1-(2-Sulfosulfanylethylamino)hexane. Another area of interest is the study of the effects of 1-(2-Sulfosulfanylethylamino)hexane on the structure and function of membrane proteins, which are important targets for many drugs. Additionally, there is potential for the use of 1-(2-Sulfosulfanylethylamino)hexane in the development of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of 1-(2-Sulfosulfanylethylamino)hexane involves the reaction of 2-aminoethanethiol hydrochloride with 1,6-dibromohexane in the presence of sodium carbonate. The resulting product is then converted to 1-(2-Sulfosulfanylethylamino)hexane by reacting it with sodium sulfite and sodium bisulfite. The synthesis method of 1-(2-Sulfosulfanylethylamino)hexane is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
1-(2-Sulfosulfanylethylamino)hexane has been widely used in scientific research due to its ability to cross-link proteins and other biomolecules. It has been used in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)hexane has also been used in the development of biosensors and in the study of enzyme kinetics.
properties
CAS RN |
1921-42-2 |
|---|---|
Product Name |
1-(2-Sulfosulfanylethylamino)hexane |
Molecular Formula |
C8H19NO3S2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)hexane |
InChI |
InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |
InChI Key |
CXYFHCXKHPYNBO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCCNCCSS(=O)(=O)O |
synonyms |
Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



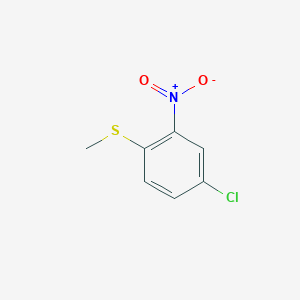

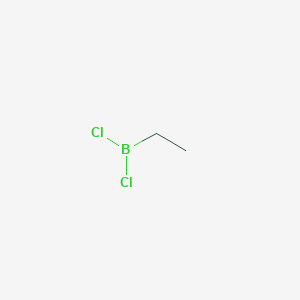

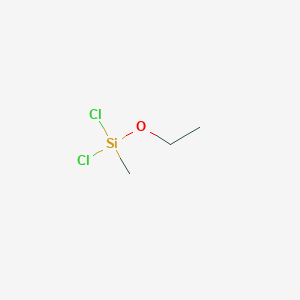
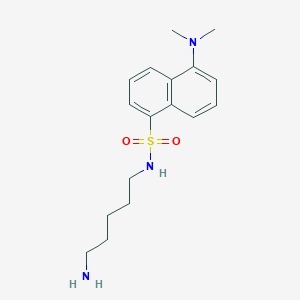

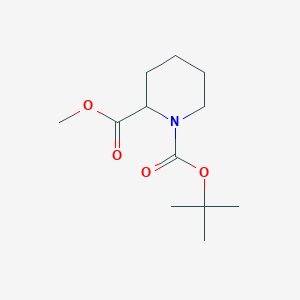
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
